molecular formula C21H12ClF3N4S B2683034 5-(2-chlorophenyl)-2-[3-(1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 478039-23-5

5-(2-chlorophenyl)-2-[3-(1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2683034
CAS No.: 478039-23-5
M. Wt: 444.86
InChI Key: KDSJWCKPVNZVFU-UHFFFAOYSA-N
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Description

The compound 5-(2-chlorophenyl)-2-[3-(1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine belongs to the pyrazolo[1,5-a]pyrimidine class, known for their structural resemblance to purines and diverse pharmacological applications. Key features include:

  • Position 5: A 2-chlorophenyl group, contributing electron-withdrawing effects and enhanced lipophilicity.
  • Position 7: A trifluoromethyl (CF₃) group, improving metabolic stability and membrane permeability.

This compound is hypothesized to exhibit enhanced binding affinity to kinase targets or purine-binding enzymes due to its unique substitution pattern .

Properties

IUPAC Name

5-(2-chlorophenyl)-2-(3-pyrrol-1-ylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12ClF3N4S/c22-14-6-2-1-5-13(14)15-11-18(21(23,24)25)29-19(26-15)12-16(27-29)20-17(7-10-30-20)28-8-3-4-9-28/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSJWCKPVNZVFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C4=C(C=CS4)N5C=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12ClF3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-2-[3-(1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic synthesis. A common synthetic route includes:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2-chlorophenyl Group: This can be achieved through a coupling reaction, such as Suzuki or Heck coupling, using a 2-chlorophenyl halide and a suitable catalyst.

    Attachment of the 3-(1H-pyrrol-1-yl)-2-thienyl Group: This step may involve a similar coupling reaction or a direct substitution reaction.

    Addition of the Trifluoromethyl Group: This is typically done using trifluoromethylation reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of scalable reaction conditions, efficient catalysts, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and thiophene rings.

    Reduction: Reduction reactions can occur at the pyrazolo[1,5-a]pyrimidine core or the chlorophenyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl and trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halides, nucleophiles, or electrophiles under appropriate conditions (e.g., acidic or basic) are used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including the compound . These derivatives have shown promising results against various cancer cell lines:

  • Mechanism of Action : The mechanism often involves inhibition of specific enzymes or pathways critical for cancer cell proliferation.
  • Case Studies :
    • A study indicated that certain derivatives exhibited significant cytotoxicity against breast and prostate cancer cells, with IC50 values in the low micromolar range .

Antimicrobial Properties

Pyrazolo derivatives have also been evaluated for their antimicrobial activities:

  • Activity Spectrum : These compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.
  • Study Findings :
    • In vitro tests showed that derivatives were effective against Staphylococcus aureus and Escherichia coli, with some compounds exhibiting activity comparable to standard antibiotics .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been explored through various models:

  • Mechanism : It is believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
  • Research Insights :
    • Studies have reported that certain pyrazolo derivatives significantly reduced inflammation in murine models of acute inflammation .

Potential Therapeutic Applications

Given its diverse biological activities, 5-(2-chlorophenyl)-2-[3-(1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine holds promise in several therapeutic areas:

Therapeutic AreaPotential Application
OncologyDevelopment of targeted cancer therapies
Infectious DiseasesNew antibiotics for resistant bacterial strains
InflammationTreatment for chronic inflammatory diseases

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[1,5-a]pyrimidine core is known to interact with various biological pathways, potentially inhibiting or activating specific proteins. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 5

a) 5-(3,5-Bis(trifluoromethyl)phenyl) Analogs
  • Compound 75 (5-(3,5-bis(trifluoromethyl)phenyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one) : Position 5: Two CF₃ groups increase steric bulk and electron-withdrawing effects compared to the target’s 2-chlorophenyl. Biological Impact: Enhanced activity against kinase targets due to stronger hydrophobic interactions but reduced solubility.
b) 5-Phenyl Derivatives
  • MK55 (5-phenyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one) :
    • Position 5 : Simple phenyl lacks halogen substituents, reducing lipophilicity.
    • Activity : Lower potency in enzyme inhibition assays compared to halogenated analogs.

Substituent Variations at Position 2

a) Thienyl-Pyrrole vs. Simple Thienyl
  • Compound 75 and MK55 : Both feature thiophene at position 2 but lack the pyrrole ring.
b) Chlorophenyl vs. Fluorophenyl
  • 3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine : Position 2: Methyl group instead of thienyl-pyrrole, simplifying synthesis but reducing steric bulk. Position 5: 4-fluorophenyl provides moderate electron-withdrawing effects. Activity: Reported as a kinase inhibitor with IC₅₀ values in the nanomolar range.

Substituent Variations at Position 7

a) Trifluoromethyl vs. Amine/Carbonyl
  • 5-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine :
    • Position 7 : Amine group increases polarity but reduces metabolic stability.
    • Comparison : The target’s CF₃ group improves bioavailability and resistance to oxidative metabolism.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula Molecular Weight LogP (Predicted) Key Features
Target Compound C₂₀H₁₂ClF₃N₄S 456.84* 4.2 Thienyl-pyrrole, 2-Cl-C₆H₄, CF₃
MK80 (Compound 62) C₂₁H₁₂ClF₆N₃O 511.78 5.1 2-Cl-C₆H₃, 3,5-bis(CF₃)C₆H₃, 4H-one
CAS 439097-10-6 C₁₄H₉F₄N₃ 295.23 3.8 4-F-C₆H₄, CF₃, methyl at position 2
Compound 75 C₁₈H₁₀F₆N₄OS 468.35 4.9 Thiophene, 3,5-bis(CF₃)C₆H₃, 4H-one

*Estimated based on structural analogs.

Biological Activity

5-(2-chlorophenyl)-2-[3-(1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, structural characteristics, and biological activities, including antibacterial, anticancer, and antiviral properties.

  • Molecular Formula : C21H12ClF3N4S
  • Molecular Weight : 444.86 g/mol
  • CAS Number : 439109-46-3

The compound features a pyrazolo[1,5-a]pyrimidine core structure substituted with a chlorophenyl group and a trifluoromethyl group, which are known to influence its biological activity.

Biological Activity Overview

The biological activities of this compound have been explored through various studies, focusing on its potential as an antibacterial, anticancer, and antiviral agent.

Antibacterial Activity

Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant antibacterial properties. For instance:

  • A screening campaign identified similar compounds with synergistic effects when combined with known antibiotics like colistin, enhancing their efficacy against resistant bacterial strains .
  • In vitro tests demonstrated that certain derivatives showed activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
CompoundTarget BacteriaMIC (µg/mL)Reference
5-(2-chlorophenyl)-...Staphylococcus aureus50
5-(2-chlorophenyl)-...Escherichia coli25

Anticancer Activity

The anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives has also been investigated:

  • Studies have shown that these compounds can inhibit cancer cell proliferation in various cancer models. For example, one study reported that a related compound induced apoptosis in breast cancer cells through the activation of specific apoptotic pathways .
  • Molecular docking studies suggest that these compounds interact with key proteins involved in cancer progression, such as kinases and transcription factors.
CompoundCancer TypeIC50 (µM)Mechanism of ActionReference
5-(2-chlorophenyl)-...Breast Cancer10Induction of apoptosis
5-(2-chlorophenyl)-...Lung Cancer15Inhibition of cell cycle progression

Antiviral Activity

Emerging research indicates that pyrazolo[1,5-a]pyrimidine derivatives may possess antiviral properties:

  • Compounds have been tested against various viruses including HIV and influenza. For instance, one study found that certain derivatives significantly reduced viral replication in infected cells at low concentrations .
  • The mechanism appears to involve interference with viral entry or replication processes.

Case Studies

Several case studies highlight the effectiveness of this compound in specific biological contexts:

  • Synergistic Antibacterial Effects :
    A study demonstrated that combining pyrazolo[1,5-a]pyrimidine derivatives with colistin resulted in enhanced antibacterial activity against multidrug-resistant Klebsiella pneumoniae, suggesting potential applications in treating resistant infections .
  • Anticancer Mechanisms :
    Research on breast cancer models revealed that a derivative of this compound activated caspase pathways leading to apoptosis. This finding underscores the potential for developing targeted cancer therapies based on structural modifications of the pyrazolo[1,5-a]pyrimidine scaffold .

Q & A

Q. What are the established synthetic routes for preparing pyrazolo[1,5-a]pyrimidine derivatives like this compound, and how can reaction conditions be optimized?

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclization of precursors under reflux conditions. For example, a common method uses pyridine as a solvent for condensation reactions, followed by reflux for 5–6 hours to achieve cyclization (e.g., synthesis of compound 11 in ). Optimization can include:

  • Catalyst selection : PyBroP (bromo-tris(pyrrolidinyl)phosphonium hexafluorophosphate) with triethylamine in 1,4-dioxane improves coupling efficiency in arylations ().
  • Temperature control : Reflux at 110°C for 24 hours enhances cross-coupling reactions with boronic acids ().
  • Yield improvement : Multi-step protocols with inert atmospheres (N₂/Ar) reduce side reactions, achieving yields up to 93% ().

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Key methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and aromatic proton environments (). For example, trifluoromethyl groups show distinct ¹⁹F NMR shifts.
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C₂₅H₁₃Cl₂F₄N₃, M = 502.28 in ).
  • X-ray crystallography : Single-crystal analysis (e.g., using SHELX software) provides bond angles, torsional data, and packing interactions (). Parameters like R factor (<0.051) ensure accuracy ().
  • Elemental analysis : Carbon/hydrogen/nitrogen content matching theoretical values confirms purity (e.g., ±0.3% deviation in ).

Q. How should solubility and stability be evaluated for in vitro assays?

  • Solvent screening : Test organic solvents (DMSO, dioxane) and aqueous buffers (pH 4–9) for dissolution. For example, notes solubility in organic solvents for analogs.
  • Stability assays : Use HPLC or LC-MS to monitor degradation under light, heat (25–37°C), and oxidizing conditions. Store at -20°C in amber vials for long-term stability ().

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed molecular geometries or tautomeric forms?

Single-crystal X-ray analysis provides definitive structural

  • Bond angles and torsions : For example, C–C bond lengths (mean 0.004 Å) and dihedral angles (e.g., 119.6°–132.5° in ) confirm planarity of the pyrazolo[1,5-a]pyrimidine core.
  • Packing interactions : Intermolecular forces (e.g., π-π stacking, halogen bonds) explain stability and polymorphism ().
  • Tautomer validation : Compare experimental data (e.g., N–H proton positions in NMR) with computational models (DFT) to rule out tautomeric ambiguities ().

Q. What computational strategies predict biological activity or structure-activity relationships (SAR) for this compound?

  • Docking studies : Use software like AutoDock to model interactions with targets (e.g., kinase domains). Fluorine atoms enhance binding via hydrophobic interactions ().
  • QSAR models : Correlate substituent effects (e.g., Cl, CF₃) with activity. For example, highlights fluorine’s role in improving PI3Kδ inhibitor potency.
  • Molecular dynamics : Simulate stability of ligand-protein complexes over 100 ns to assess binding kinetics ().

Q. How can conflicting data on reaction yields or biological activity be systematically addressed?

  • Experimental replication : Reproduce synthesis (e.g., ’s 62–70% yields) with strict control of variables (catalyst purity, solvent grade).
  • Statistical DoE (Design of Experiments) : Apply factorial designs to identify critical factors (temperature, stoichiometry) affecting outcomes ().
  • Meta-analysis : Compare data across studies (e.g., vs. 18) to identify trends (e.g., CF₃ groups lowering yields but increasing bioactivity).

Q. What strategies optimize regioselectivity in functionalizing the pyrazolo[1,5-a]pyrimidine core?

  • Directing groups : Use -NH₂ or -OMe substituents to guide electrophilic substitution ().
  • Cross-coupling conditions : Suzuki-Miyaura reactions with Pd catalysts selectively functionalize positions 2 and 5 ().
  • Protecting groups : Temporarily block reactive sites (e.g., N1 with Boc groups) to ensure mono-substitution ().

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